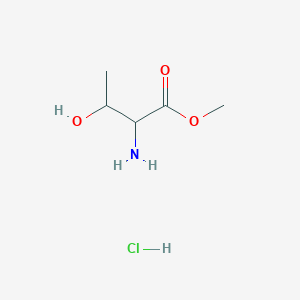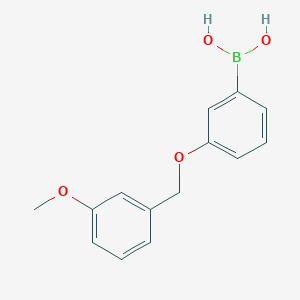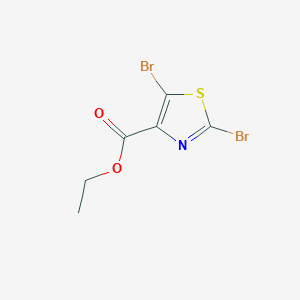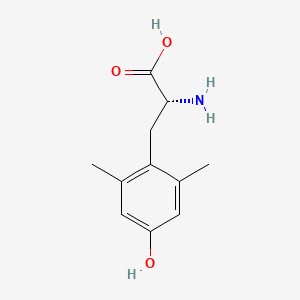
Methyl 2,2-difluoropropanoate
Descripción general
Descripción
Methyl 2,2-difluoropropanoate (MDP) is an organic compound with the chemical formula C4H6F2O2. It is a colorless liquid that is widely used in the chemical industry as a building block for the synthesis of various compounds. MDP is a fluorinated ester that has gained significant attention due to its unique properties, including its ability to act as a source of difluorocarbene and its potential use in the development of new drugs.
Aplicaciones Científicas De Investigación
Atmospheric Impact and Environmental Science
Methyl 2,2-difluoropropanoate and its related compounds, such as perfluoroketones, have been investigated for their atmospheric fate and environmental impact. Perfluoroketones, structurally similar to Methyl 2,2-difluoropropanoate, are used as replacements for halons and chlorofluorocarbons (CFCs) due to their non-ozone-depleting characteristics. Studies using outdoor atmospheric simulation chambers have shown that photolysis is the dominant loss pathway of these compounds in the troposphere. The research indicates that these compounds have a minor impact on the atmospheric burden of fluorinated acids and, with low global warming potentials, are unlikely to significantly contribute to global warming (Ren, Bernard, Daële, & Mellouki, 2019).
Materials Science and Electrochemistry
In the field of materials science, specifically in the development of lithium-ion batteries, alkyl 3,3,3-trifluoropropanoate derivatives, closely related to Methyl 2,2-difluoropropanoate, have been utilized as electrolyte additives to enhance the high-voltage performance of LiNi1/3Co1/3Mn1/3O2/graphite batteries. The addition of these compounds to the electrolyte significantly improves the capacity retention and cycling performance of the batteries, which is attributed to the formation of a thinner cathode/electrolyte interfacial film reducing interfacial resistance at high voltages (Zheng, Huang, Pan, Wang, Fang, Ding, & Wu, 2017).
Analytical Chemistry and LC-MS Analysis
In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) analysis of oligonucleotides, fluorinated alcohols related to Methyl 2,2-difluoropropanoate have been used as acidic modifiers for mobile phases. These fluorinated alcohols, such as Hexafluoroisopropanol (HFIP), improve the performance of LC-MS by reducing MS signal suppression that typically occurs with carboxylic acids in electrospray ionization. The choice of optimal fluorinated alcohol depends on the ion-pairing agent used, with different fluorinated alcohols showing better performance with different hydrophobicity levels of ion-pairing agents (Basiri, Hattum, Dongen, Murph, & Bartlett, 2016).
Organic Chemistry and Synthetic Applications
Methyl 2,2-difluoropropanoate and its derivatives have been explored for their reactivity in organic synthesis, particularly as sources of difluorocarbene. For instance, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate has been shown to act as an efficient source of difluorocarbene under specific conditions, exhibiting carbene reactivity comparable to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). This reactivity has been utilized in reactions with n-butyl acrylate to obtain difluorocyclopropane products, highlighting its potential as a reagent in the synthesis of fluorinated organic compounds (Eusterwiemann, Martínez, & Dolbier, 2012).
Propiedades
IUPAC Name |
methyl 2,2-difluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O2/c1-4(5,6)3(7)8-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBWZPDOQVNCHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576400 | |
| Record name | Methyl 2,2-difluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-difluoropropanoate | |
CAS RN |
38650-84-9 | |
| Record name | Methyl 2,2-difluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




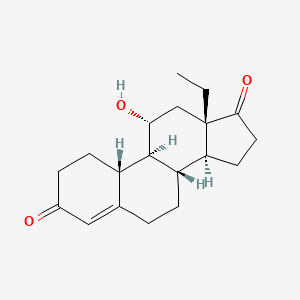
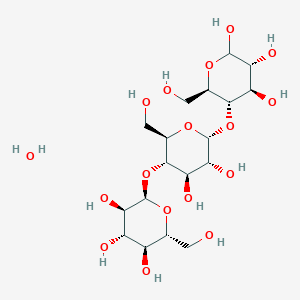

![[Arg8]-Vasotocin acetate salt](/img/structure/B1591483.png)
